2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
Description
2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole (CAS: 897468-81-4) is a benzothiazole derivative with a molecular formula of C₁₇H₁₇N₃O₃S and a molecular weight of 343.40 g/mol . Its structure features a 4-methoxybenzothiazole core linked to a piperazine-furanoyl moiety via a thiazole nitrogen.
Key synthetic routes involve coupling reactions between chloroacetamide intermediates and 1-(2-furoyl)piperazine in the presence of potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
Properties
IUPAC Name |
furan-2-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-12-4-2-6-14-15(12)18-17(24-14)20-9-7-19(8-10-20)16(21)13-5-3-11-23-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEARGOCMHOTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-Methoxy-1,3-Benzothiazole Core
Formation of the Benzothiazole Skeleton
The 4-methoxy-1,3-benzothiazole core is synthesized via cyclization of 4-methoxyaniline with thiocyanate derivatives. As demonstrated in analogous benzothiazole syntheses, the reaction proceeds through bromine-mediated cyclization under acidic conditions:
- Reagents : 4-Methoxyaniline, potassium thiocyanate (KSCN), bromine (Br₂), and hydrochloric acid (HCl).
- Mechanism :
- Thiocyanation of 4-methoxyaniline forms 2-amino-4-methoxybenzenethiol.
- Bromine-induced cyclization yields 2-chloro-4-methoxy-1,3-benzothiazole.
This method achieves yields of 75–88% for analogous chlorinated benzothiazoles.
Table 1: Optimization of Benzothiazole Core Synthesis
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Thiocyanation time | 4 hours, 0°C | 85 | |
| Cyclization agent | Br₂ in HCl | 88 | |
| Alternative agent | CuBr₂ | 75 |
Functionalization with Piperazine
Nucleophilic Substitution at the Benzothiazole 2-Position
The chlorine atom at position 2 of 4-methoxy-1,3-benzothiazole is displaced by piperazine via nucleophilic aromatic substitution (SNAr):
- Reagents : 2-Chloro-4-methoxy-1,3-benzothiazole, piperazine, sodium bicarbonate (NaHCO₃), sodium iodide (NaI), 1,4-dioxane.
- Conditions :
The product, 2-(piperazin-1-yl)-4-methoxy-1,3-benzothiazole, is isolated in 74–86% yield after recrystallization from ethanol.
Table 2: Piperazine Substitution Reaction Metrics
| Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| 1,4-Dioxane | 110 | 24 | 86 |
| DMF | 100 | 18 | 79 |
| Ethanol | 80 | 36 | 68 |
Acylation of Piperazine with Furan-2-Carbonyl Chloride
Selective Mono-Acylation of Piperazine
The secondary amine on the piperazine moiety undergoes acylation with furan-2-carbonyl chloride. To prevent diacylation, stoichiometric control and low-temperature conditions are employed:
- Reagents : 2-(Piperazin-1-yl)-4-methoxy-1,3-benzothiazole, furan-2-carbonyl chloride, triethylamine (TEA), dichloromethane (DCM).
- Mechanism :
- TEA neutralizes HCl generated during the reaction.
- Dropwise addition of furan-2-carbonyl chloride ensures mono-acylation.
This step achieves 70–82% yield, comparable to analogous piperazine acylations.
Table 3: Acylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0–5 | 82 |
| DIPEA | THF | 25 | 75 |
| Pyridine | Acetone | -10 | 68 |
Structural Characterization and Purity Assessment
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Route Efficiency and Scalability
- Route 1 (Sequential Functionalization) : Higher overall yield (58–65%) but requires intermediate isolation.
- Route 2 (Convergent Synthesis) : Lower yield (45–50%) due to competing diacylation but fewer steps.
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
a) N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)
- Structure : Differs by replacing the 4-methoxy group with an acetamide side chain.
- Molecular Weight : 371.4 g/mol (vs. 343.4 g/mol for the target compound) .
- FT-IR: C=O stretching at 1606 cm⁻¹, slightly lower than typical furanoyl carbonyl signals due to electron-withdrawing effects of the acetamide group .
- Bioactivity : Tested for anticancer activity, suggesting benzothiazole derivatives may target cellular pathways like kinase inhibition or DNA intercalation .
b) N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide (BZ-II)
- Structure: Substitutes the furanoyl group with a pyridin-2-yl moiety.
- FT-IR : C=O stretch at 1612 cm⁻¹ , indicating stronger electron-withdrawing effects from the pyridine ring compared to furan .
- Implications : Pyridine’s basic nitrogen may enhance water solubility but reduce membrane permeability compared to the hydrophobic furan group.
c) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure: Replaces the furanoyl group with a methylpiperazine.
- Bioactivity : Methyl groups may improve metabolic stability but reduce target affinity due to steric hindrance.
Piperazine-Linked Furanoyl Derivatives
a) 4-(4-Aminobenzoyl)piperazin-1-ylmethanone
- Structure: Features a 4-aminobenzoyl group instead of benzothiazole.
- FT-IR: C=O stretch at 1625 cm⁻¹, higher than the target compound’s furanoyl carbonyl due to conjugation with the electron-rich aminobenzoyl group .
- Applications : Designed for antimicrobial or antitumor activity, highlighting the versatility of furan-piperazine pharmacophores .
b) 2-Chloro-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-et. Cl
Structural and Functional Implications
| Parameter | Target Compound | BZ-I | BZ-II | [4-(4-Aminobenzoyl)...methanone |
|---|---|---|---|---|
| Core Structure | 4-Methoxybenzothiazole | Benzothiazole + acetamide | Benzothiazole + pyridine | Aminobenzoyl + furan |
| Molecular Weight (g/mol) | 343.4 | 371.4 | 369.4 | 353.3 (estimated) |
| C=O Stretching (cm⁻¹) | ~1610–1620* | 1606 | 1612 | 1625 |
| Solubility | Moderate (methoxy) | Low (acetamide) | High (pyridine) | Moderate (amine) |
| Bioactivity Focus | Research chemical | Anticancer | Anticancer | Antimicrobial |
*Estimated based on analogous compounds.
Biological Activity
The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole core substituted with a furan-2-carbonyl piperazine moiety and a methoxy group. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells, preventing proliferation.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
A notable case study involved the evaluation of the compound's effects on Mycobacterium tuberculosis (Mtb). The compound was tested against drug-resistant strains of Mtb, showing promising results in reducing bacterial load in vitro. The study highlighted its potential as a lead compound for developing new anti-tuberculosis agents.
Research Findings
Several research findings underscore the importance of this compound in medicinal chemistry:
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the piperazine and benzothiazole moieties can enhance biological activity.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
